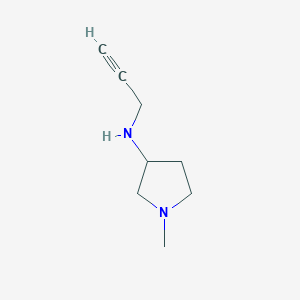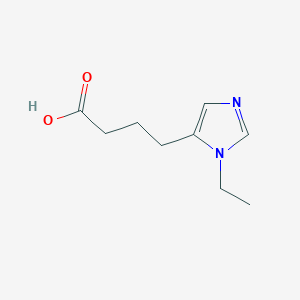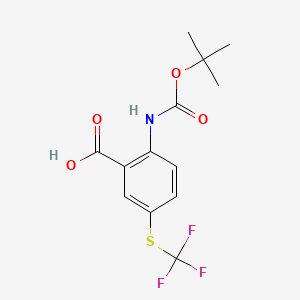
2-((tert-Butoxycarbonyl)amino)-5-((trifluoromethyl)thio)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(tert-butoxy)carbonyl]amino}-5-[(trifluoromethyl)sulfanyl]benzoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a trifluoromethylsulfanyl substituent on a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-5-[(trifluoromethyl)sulfanyl]benzoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This step forms the tert-butoxycarbonyl (Boc) protected amino group.
Introduction of the Trifluoromethylsulfanyl Group: The trifluoromethylsulfanyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethylthiolating agents.
Formation of the Benzoic Acid Core: The benzoic acid core can be synthesized through various aromatic substitution reactions, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-5-[(trifluoromethyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Acidic conditions, such as trifluoroacetic acid (TFA), are used for deprotection of the Boc group.
Major Products
Sulfoxides and Sulfones: From oxidation of the trifluoromethylsulfanyl group.
Alcohols and Aldehydes: From reduction of the carboxylic acid group.
Free Amines: From deprotection of the Boc group.
Applications De Recherche Scientifique
2-{[(tert-butoxy)carbonyl]amino}-5-[(trifluoromethyl)sulfanyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a building block for peptide synthesis.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-5-[(trifluoromethyl)sulfanyl]benzoic acid depends on its specific application. For example, in enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking its activity. The trifluoromethylsulfanyl group can enhance the compound’s binding affinity and specificity for certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[(tert-butoxy)carbonyl]amino}-5-[(trifluoromethyl)oxy]benzoic acid: Similar structure but with a trifluoromethoxy group instead of a trifluoromethylsulfanyl group.
2-{[(tert-butoxy)carbonyl]amino}-5-[(trifluoromethyl)amino]benzoic acid: Similar structure but with a trifluoromethylamino group instead of a trifluoromethylsulfanyl group.
Uniqueness
The presence of the trifluoromethylsulfanyl group in 2-{[(tert-butoxy)carbonyl]amino}-5-[(trifluoromethyl)sulfanyl]benzoic acid imparts unique chemical properties, such as increased lipophilicity and electron-withdrawing effects, which can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C13H14F3NO4S |
|---|---|
Poids moléculaire |
337.32 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(trifluoromethylsulfanyl)benzoic acid |
InChI |
InChI=1S/C13H14F3NO4S/c1-12(2,3)21-11(20)17-9-5-4-7(22-13(14,15)16)6-8(9)10(18)19/h4-6H,1-3H3,(H,17,20)(H,18,19) |
Clé InChI |
FDEUTVSILBHDII-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)SC(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


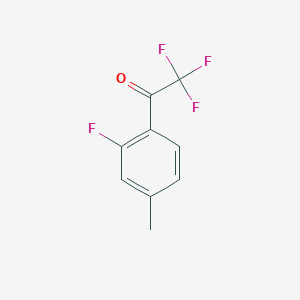
methyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B13558033.png)
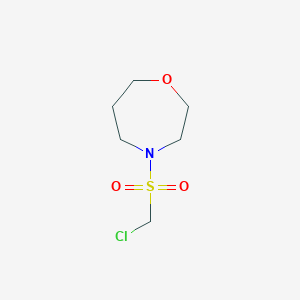
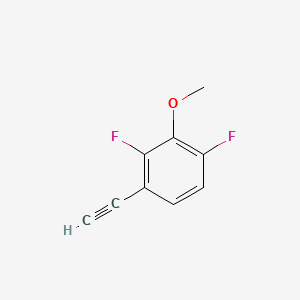
![N,N-dimethyl-2-azaspiro[3.3]heptan-6-amine](/img/structure/B13558057.png)
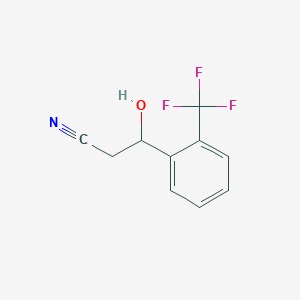
![rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide,trans](/img/structure/B13558065.png)
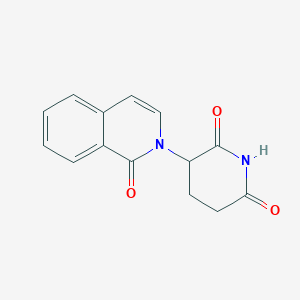
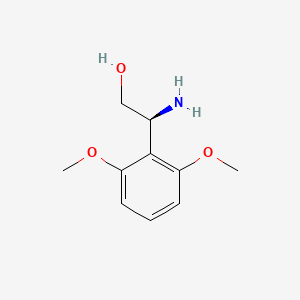
![4-[(2,3,6-Trifluorophenyl)methoxy]benzoicacid](/img/structure/B13558086.png)
